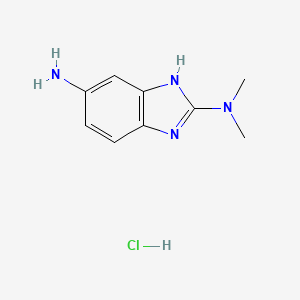

![molecular formula C10H7BrF3N3 B1383553 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 2044722-54-3](/img/structure/B1383553.png)

4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Overview

Description

“4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound with the CAS number 393-36-2 . It is also known as 5-Amino-2-Bromobenzotrifluoride . It is used as a laboratory chemical .

Molecular Structure Analysis

The molecular formula of “4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” include a boiling point of 81-84 °C/0.5 mmHg (lit.) and a melting point of 47-49 °C (lit.) . Its molecular weight is 240.02 .Scientific Research Applications

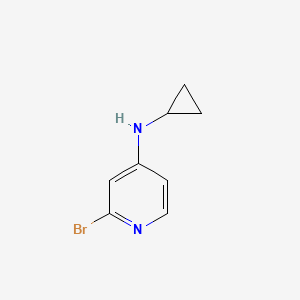

Synthesis of Brominated Benzene Derivatives

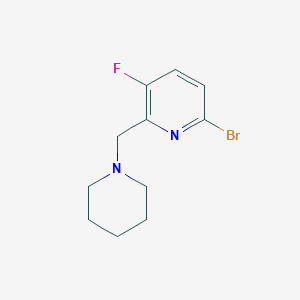

4-Bromo-3-(trifluoromethyl)aniline: has been utilized in the synthesis of various brominated benzene derivatives, such as 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . These compounds are valuable intermediates in organic synthesis and can be used to create more complex molecules for pharmaceuticals and materials science.

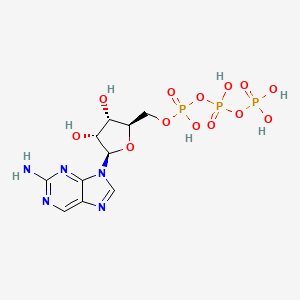

Development of Sphingosine-1-Phosphate Receptor Agonists

This compound serves as a precursor in the preparation of AUY954 , an aminocarboxylate analog of FTY720 . AUY954 is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor, which plays a crucial role in immunomodulation and is a target for drugs treating multiple sclerosis.

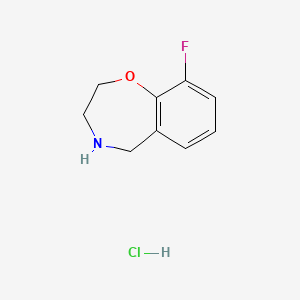

Pharmaceutical Research

The trifluoromethyl group present in 4-Bromo-3-(trifluoromethyl)aniline is a common feature in many FDA-approved drugs . This group enhances the biological activity and metabolic stability of pharmaceuticals, making it a significant moiety in drug design and development.

Safety and Hazards

This chemical is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is the sphingosine-1-phosphate receptor (S1P) . This receptor plays a crucial role in regulating the immune system and cardiovascular function.

Mode of Action

4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline interacts with the S1P receptor as a monoselective agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell.

Biochemical Pathways

Upon activation of the S1P receptor, a cascade of biochemical reactions is triggered. These reactions are part of the sphingolipid signaling pathway , which regulates a variety of cellular processes, including cell growth, survival, and immune cell trafficking .

Result of Action

The activation of the S1P receptor by 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can lead to various molecular and cellular effects. For instance, it can influence immune cell trafficking, potentially modulating immune responses .

properties

IUPAC Name |

4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3N3/c11-8-5-17(16-9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNBVXPVFSDCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)